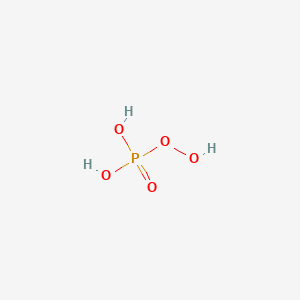
Peroxyphosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Peroxyphosphoric acid is a phosphorus oxoacid.
Aplicaciones Científicas De Investigación
Chemical Synthesis
1. Oxidizing Agent in Organic Chemistry
Peroxyphosphoric acid serves as a potent oxidizing agent in organic synthesis. It is particularly useful in the oxidation of alcohols to aldehydes and ketones. The compound can facilitate reactions that require a strong oxidant, offering an alternative to traditional oxidizing agents such as chromium-based compounds, which are often more toxic and environmentally hazardous.
2. Catalysis
Recent studies have highlighted the use of this compound as a catalyst in various chemical reactions. For instance, it has been employed in the asymmetric epoxidation of alkenes, which is crucial for the synthesis of chiral compounds used in pharmaceuticals . This application underscores its significance in producing compounds with specific stereochemistry, which is essential for drug efficacy.
Environmental Applications
1. Water Treatment
this compound has been investigated for its potential use in water treatment processes. Its strong oxidative properties enable it to effectively eliminate pathogens and organic contaminants from water sources. Studies indicate that it can be used to treat industrial wastewater, reducing harmful bacteria and improving overall water quality .
2. Biodegradation of Pollutants
The compound is also being explored for its role in the biodegradation of environmental pollutants. Its ability to break down complex organic molecules makes it a candidate for use in bioremediation efforts, where it can help mitigate contamination from hazardous substances.
Medical Applications
1. Antimicrobial Properties
The antimicrobial properties of this compound are being studied for potential applications in medical settings. Its effectiveness against various bacteria and viruses makes it a candidate for disinfectants and antiseptics used in healthcare environments .
2. Drug Development
Research into the use of this compound in drug formulation is ongoing. Its ability to modify molecular structures can enhance the bioavailability and efficacy of certain drugs. This aspect is particularly relevant in the development of new therapeutic agents targeting resistant bacterial strains .
Case Studies
Propiedades
Número CAS |
13598-52-2 |
|---|---|
Fórmula molecular |
H3O5P |
Peso molecular |
113.99 g/mol |
Nombre IUPAC |
hydroxy dihydrogen phosphate |
InChI |
InChI=1S/H3O5P/c1-5-6(2,3)4/h1H,(H2,2,3,4) |
Clave InChI |
MPNNOLHYOHFJKL-UHFFFAOYSA-N |
SMILES |
OOP(=O)(O)O |
SMILES canónico |
OOP(=O)(O)O |
Sinónimos |
O3POOH peroxymonophosphate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















